molecular formula C10H8N2 B1423404 5-methyl-1H-indole-6-carbonitrile CAS No. 1167056-69-0

5-methyl-1H-indole-6-carbonitrile

Cat. No.: B1423404
CAS No.: 1167056-69-0
M. Wt: 156.18 g/mol
InChI Key: IIURRQNBSJFQBS-UHFFFAOYSA-N
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Description

5-Methyl-1H-indole-6-carbonitrile is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a nitrile group at the 6-position and a methyl group at the 5-position of the indole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1H-indole-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Leimgruber-Batcho indole synthesis, which involves the reaction of o-nitrotoluene with diethyl oxalate, followed by reduction and cyclization steps . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the nitrile group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1H-indole-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, amines, and oxo derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

5-Methyl-1H-indole-6-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-1H-indole-6-carbonitrile involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1H-indole-6-carbonitrile is unique due to the combined presence of the methyl and nitrile groups, which confer distinct reactivity and biological activity. This dual substitution pattern enhances its utility in synthetic and medicinal chemistry .

Properties

IUPAC Name

5-methyl-1H-indole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-7-4-8-2-3-12-10(8)5-9(7)6-11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIURRQNBSJFQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C#N)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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